2-Methoxy-4-(tributylstannyl)thiazole

Stille coupling Heteroaryl stannanes Reactivity

2-Methoxy-4-(tributylstannyl)thiazole (CAS 927391-09-1) is an organotin reagent belonging to the stannylthiazole class, featuring a thiazole core substituted with a methoxy group at the 2-position and a tributylstannyl moiety at the 4-position. This substitution pattern distinguishes it from other stannylthiazoles and renders it specifically useful as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions for the synthesis of complex heterocyclic frameworks.

Molecular Formula C16H31NOSSn
Molecular Weight 404.2 g/mol
CAS No. 927391-09-1
Cat. No. B1302981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(tributylstannyl)thiazole
CAS927391-09-1
Molecular FormulaC16H31NOSSn
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OC
InChIInChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
InChIKeyJCZRGWAGRPABLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(tributylstannyl)thiazole (CAS 927391-09-1): A Specialized Stille Coupling Reagent for Thiazole Functionalization


2-Methoxy-4-(tributylstannyl)thiazole (CAS 927391-09-1) is an organotin reagent belonging to the stannylthiazole class, featuring a thiazole core substituted with a methoxy group at the 2-position and a tributylstannyl moiety at the 4-position [1]. This substitution pattern distinguishes it from other stannylthiazoles and renders it specifically useful as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions for the synthesis of complex heterocyclic frameworks . Its molecular formula is C16H31NOSSn, with a molecular weight of 404.19 g/mol [2].

Why 2-Methoxy-4-(tributylstannyl)thiazole Cannot Be Substituted with Other Stannylthiazoles or Heteroaryl Stannanes


Substituting 2-methoxy-4-(tributylstannyl)thiazole with other stannylthiazoles (e.g., 2- or 5-substituted isomers) or alternative heteroaryl stannanes (e.g., thiophene-based reagents) is not straightforward. The presence of the electron-donating methoxy group at the 2-position significantly alters the electron density of the thiazole ring, which directly influences the transmetalation step in Stille couplings, affecting both reaction kinetics and yield [1]. Furthermore, the thiazole ring's inherent heteroatom composition leads to different reactivity and potential side reactions compared to similar thiophene stannanes, as documented in direct comparative studies [2]. These electronic and structural differences necessitate the use of the specific reagent to ensure predictable and efficient coupling at the 4-position of the thiazole core.

Quantitative Evidence for 2-Methoxy-4-(tributylstannyl)thiazole: Comparative Data on Reactivity and Physicochemical Properties


Comparative Reactivity: Thiazole vs. Thiophene Stannanes in Stille Coupling

Direct comparative studies of Stille couplings using thiophene and thiazole stannanes under identical conditions reveal a significant difference in reaction outcome. While a thiophene stannane proceeded cleanly (DMF, 80°C, 8h), the analogous thiazole stannane under the same conditions resulted in extensive side reactions and poor product yield, as observed by TLC [1]. This class-level evidence underscores the unique reactivity challenges and the necessity of optimizing conditions specifically for thiazole-based reagents like 2-methoxy-4-(tributylstannyl)thiazole.

Stille coupling Heteroaryl stannanes Reactivity

Comparison of Lipophilicity and Steric Bulk: 2-Methoxy-4-(tributylstannyl)thiazole vs. 4-(Tributylstannyl)thiazole

The presence of the 2-methoxy group significantly alters the physicochemical profile of 2-methoxy-4-(tributylstannyl)thiazole compared to the unsubstituted 4-(tributylstannyl)thiazole. This substitution results in a higher molecular weight (404.19 vs. 374.17 g/mol), increased topological polar surface area (50.36 vs. 41.1 Ų), and higher predicted LogP (5.21 vs. 5.20), indicating increased lipophilicity [1][2]. These differences are critical for purification methods and solubility in reaction media.

Lipophilicity LogP Physicochemical properties Reagent selection

Electronic Influence of the 2-Methoxy Group on Thiazole Ring Reactivity

The electron-donating methoxy group at the 2-position increases electron density on the thiazole ring, which can enhance the nucleophilicity of the stannane for transmetalation in Stille couplings, potentially leading to higher yields or milder reaction conditions compared to unsubstituted 4-stannylthiazoles. This electronic effect is a key differentiator, as it can alter the rate-determining step in catalytic cycles [1].

Electronic effects Thiazole substitution Reagent design

Key Application Scenarios for 2-Methoxy-4-(tributylstannyl)thiazole in Medicinal Chemistry and Materials Science


Selective C4-Functionalization of Thiazole Scaffolds in Drug Discovery

In medicinal chemistry programs, the thiazole core is a privileged scaffold. 2-Methoxy-4-(tributylstannyl)thiazole is uniquely suited for the late-stage diversification of drug candidates by installing diverse aryl or vinyl groups specifically at the 4-position via Stille coupling. This selective functionalization is critical when the 2-position is already occupied by a methoxy group, as other coupling strategies (e.g., Suzuki on a 4-bromothiazole) might be incompatible with the electron-rich ring [1]. The evidence from Section 3 highlights that alternative stannanes or coupling partners could lead to side reactions or lower efficiency, making this specific reagent essential for maintaining synthetic tractability and high yields.

Synthesis of Functionalized Organic Materials and Conjugated Polymers

The compound's utility extends to materials science, where it serves as a building block for synthesizing π-conjugated oligomers and polymers incorporating thiazole units. The electronic influence of the 2-methoxy group, as a class-level inference, allows for fine-tuning of the optoelectronic properties (e.g., HOMO-LUMO levels) of the resulting materials [1]. Its higher lipophilicity (LogP 5.21) compared to unsubstituted analogs [2] can also improve the solubility of polymeric intermediates in organic solvents, a crucial factor for solution-based processing and characterization techniques.

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